Cas no 700-38-9 (5-Methyl-2-nitrophenol)

5-Methyl-2-nitrophenol 化学的及び物理的性質
名前と識別子
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- 5-Methyl-2-nitrophenol
- 6-Nitro-m-cresol
- 3-Methyl-6-nitrophenol
- 3-Hydroxy-4-nitrotoluene
- 2-NITRO-3-METHYLPHENOL
- 5-Methyl-2-nitropheno
- 6-nitro-m-creso
- 2-hydroxy-4-methylnitrobenzene
- 2-nitro-5-methylphenol
- 3-Me-6-NO2-phenol
- 5-Methyl-2-nitrophenol1000µg
- 6-Nitro-3-cresol
- EINECS 211-843-0
- m-Cresol,6-nitro
- Phenol,5-methyl-2-nitro
- Phenol, 5-methyl-2-nitro-
- m-Cresol, 6-nitro-
- 5-methyl-2-nitro-phenol
- NQXUSSVLFOBRSE-UHFFFAOYSA-N
- Z0B5EO9752
- 5-Methyl-2-nitrophenol (6-Nitro-m-cresol)
- NSC3142
- 5-Methyl-2-nitrophenol (3-6)
- AS-17276
- 5-Methyl-2-nitrophenol, 97%
- N11904
- M1122
- CS-W005409
- NITRO-M-CRESOL, 6-
- SCHEMBL56264
- AI3-19031
- 2-hydroxy-4-methyl-1-nitrobenzene
- MFCD00007111
- AKOS000121314
- UNII-Z0B5EO9752
- FT-0620612
- L3S
- NS00036994
- NSC-3142
- Z85922874
- NSC 3142
- J-517762
- AC-2467
- Q27294832
- 700-38-9
- DTXSID00220261
- EN300-18590
- InChI=1/C7H7NO3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H
- STL414769
- DTXCID00142752
-
- MDL: MFCD00007111
- インチ: 1S/C7H7NO3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3
- InChIKey: NQXUSSVLFOBRSE-UHFFFAOYSA-N
- ほほえんだ: O([H])C1C([H])=C(C([H])([H])[H])C([H])=C([H])C=1[N+](=O)[O-]
- BRN: 1868030
計算された属性
- せいみつぶんしりょう: 153.04300
- どういたいしつりょう: 153.043
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 12
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 66
じっけんとくせい
- 色と性状: フェノールに似た黄色の結晶粉末
- 密度みつど: 1.2744 (estimate)
- ゆうかいてん: 56°C(lit.)
- ふってん: 266.03°C (rough estimate)
- フラッシュポイント: 華氏温度:228.2°f
摂氏度:109°c - 屈折率: 1.5744 (estimate)
- PSA: 66.05000
- LogP: 2.13200
- ようかいせい: 水に微溶解する。
5-Methyl-2-nitrophenol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H402
- 警告文: P264-P270-P273-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:2446
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- 福カードFコード:10
- RTECS番号:SM1130950
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- 包装等級:III
- 包装グループ:III
- 包装カテゴリ:III
- 危険レベル:6.1
- セキュリティ用語:6.1
- リスク用語:R36/37/38
- 危険レベル:6.1
5-Methyl-2-nitrophenol 税関データ
- 税関コード:29089000
- 税関データ:
中国税関コード:
2908999090概要:
290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
5-Methyl-2-nitrophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | A6325612-100G |
6-Nitro-<i>m</i>-cresol |
700-38-9 | >95.0% | 100g |
RMB 277.60 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062996-10g |
5-Methyl-2-nitrophenol |
700-38-9 | 98% | 10g |
¥32.00 | 2024-05-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M25690-25g |
5-Methyl-2-nitrophenol |
700-38-9 | 25g |
¥106.0 | 2021-09-08 | ||
abcr | AB117986-25 g |
5-Methyl-2-nitrophenol, 97%; . |
700-38-9 | 97% | 25 g |
€60.90 | 2023-07-20 | |
TRC | M327440-5g |
5-Methyl-2-nitrophenol |
700-38-9 | 5g |
$ 52.00 | 2023-09-07 | ||
Fluorochem | 092371-25g |
5-Methyl-2-nitrophenol |
700-38-9 | 95% | 25g |
£15.00 | 2022-03-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11729-500g |
5-Methyl-2-nitrophenol, 97% |
700-38-9 | 97% | 500g |
¥8267.00 | 2023-03-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11729-100g |
5-Methyl-2-nitrophenol, 97% |
700-38-9 | 97% | 100g |
¥1939.00 | 2023-03-01 | |
TRC | M327440-25g |
5-Methyl-2-nitrophenol |
700-38-9 | 25g |
$ 92.00 | 2023-09-07 | ||
TRC | M327440-50g |
5-Methyl-2-nitrophenol |
700-38-9 | 50g |
$ 126.00 | 2023-09-07 |
5-Methyl-2-nitrophenol サプライヤー
5-Methyl-2-nitrophenol 関連文献
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1. CXLVII.—Nitro-derivatives of m-cresolGeorge Philip Gibson J. Chem. Soc. Trans. 1923 123 1269
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2. 344. Attempts to find new antimalarials. Part XIV. Derivatives of 8-methylquinolineWilliam O. Kermack,Thomas W. Wight J. Chem. Soc. 1935 1421
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3. CLXXV.—Experiments on the migration of para-halogen atoms in phenolsIvan Richard Gibbs,Philip Wilfred Robertson J. Chem. Soc. Trans. 1914 105 1885
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4. CCCLIV.—Derivatives of the four isomeric sulphonic acids of m-tolyl methyl etherRobert Downs Haworth,Arthur Lapworth J. Chem. Soc. Trans. 1923 123 2982
-
5. CCCLXXII.—The nitrosation of phenols. Part VII. Resorcinol monomethyl ether and m-cresolHerbert Henry Hodgson,Hubert Clay J. Chem. Soc. 1929 2775
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6. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acidRobert G. Coombes,John G. Golding,Panicos Hadjigeorgiou J. Chem. Soc. Perkin Trans. 2 1979 1451
-
7. CXXI.—Mercuration of nitrohydroxybenzaldehydesThomas Anderson Henry,Thomas Marvel Sharp J. Chem. Soc. Trans. 1924 125 1049
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8. CLXI.—Sulphonation of m-cresol and its methyl etherRobert Downs Haworth,Arthur Lapworth J. Chem. Soc. Trans. 1924 125 1299
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Iustinian Bejan,Ian Barnes,Romeo Olariu,Shouming Zhou,Peter Wiesen,Thorsten Benter Phys. Chem. Chem. Phys. 2007 9 5686
-
Qiu-Hua Fan,Susanne Striegler,Rebekah G. Langston,James D. Barnett Org. Biomol. Chem. 2014 12 2792
5-Methyl-2-nitrophenolに関する追加情報
5-Methyl-2-Nitrophenol: A Comprehensive Overview
5-Methyl-2-nitrophenol, also known by its CAS number 700-38-9, is a compound of significant interest in various scientific and industrial applications. This compound is a derivative of phenol, with a methyl group attached at the 5-position and a nitro group at the 2-position. The combination of these substituents imparts unique chemical properties, making it a valuable molecule in fields such as pharmaceuticals, agrochemicals, and materials science.
The structure of 5-methyl-2-nitrophenol is characterized by the presence of two key functional groups: the nitro group (-NO₂) and the methyl group (-CH₃). The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule. This makes 5-methyl-2-nitrophenol highly reactive in various chemical reactions, particularly in nucleophilic aromatic substitution and electrophilic substitution reactions. The methyl group, on the other hand, acts as an electron-donating group, balancing the electronic effects of the nitro group to some extent.
Recent studies have highlighted the potential of 5-methyl-2-nitrophenol as an intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel antibiotics and antifungal agents. The compound's ability to act as a precursor for more complex molecules has made it a valuable building block in organic synthesis. Additionally, its application in agrochemicals has been investigated, particularly in the development of herbicides and pesticides with improved efficacy and reduced environmental impact.
In terms of physical properties, 5-methyl-2-nitrophenol is a crystalline solid with a melting point of approximately 110°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various chemical processes that require controlled solubility profiles.
The synthesis of 5-methyl-2-nitrophenol typically involves nitration of methyl-substituted phenols under controlled conditions. The reaction conditions are critical to ensure selective nitration at the desired position on the aromatic ring. Recent advancements in catalytic systems have enabled more efficient and selective synthesis methods, reducing byproduct formation and improving overall yield.
In terms of safety data, handling 5-methyl-2-nitrophenol requires standard precautions typical for chemicals with similar properties. It is important to note that prolonged exposure to skin or inhalation should be avoided due to potential health risks. Proper personal protective equipment (PPE) should be used during handling and storage.
The environmental impact of 5-methyl-2-nitrophenol has also been a topic of recent research. Studies have shown that under certain conditions, it can undergo biodegradation by microorganisms present in soil and water environments. This suggests that its environmental persistence is limited under natural conditions, which is reassuring for its use in agricultural applications.
In conclusion, 5-methyl-2-nitrophenol, with its unique chemical properties and versatile applications, continues to be an area of active research across multiple disciplines. Its role as an intermediate in organic synthesis, coupled with its potential in developing bioactive compounds and agrochemicals, underscores its importance in modern chemistry.
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